3,6-dibromo-2-methylpyridine
Overview
Description
3,6-dibromo-2-methylpyridine is a useful research compound. Its molecular formula is C6H5Br2N and its molecular weight is 250.92 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dibromo-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Complex Molecular Structures
2,5-Dibromo-6-methylpyridine is instrumental in the synthesis of complex molecular structures, particularly in medicinal chemistry. It is used in the synthesis of imidazopyridines, a crucial moiety in medicinal chemistry due to its wide range of applications. This includes the formation of fused bicyclic 5-6 heterocycles recognized as a "drug prejudice" scaffold, highlighting its significance in the development of new medications and treatments (Bagdi et al., 2015).
Material Science Applications
2,5-Dibromo-6-methylpyridine finds applications in material science, thanks to its unique structural characteristics. It forms part of the building blocks for materials with specific molecular architectures, contributing to advances in material science and engineering (Bagdi et al., 2015).
Synthesis of Novel Compounds
This compound is also used in the synthesis of novel complexes, such as the three-dimensional complex synthesized from 3-methylpyridine-2,5-dicarboxylic acid. These new compounds, characterized by various analytical techniques, have potential applications in various fields of chemistry and biochemistry (Wang Ya-zhen, 2007).
Vibrational Spectroscopy and Molecular Structure Analysis
The compound is used in vibrational spectroscopy studies to understand the molecular structure of related pyridine compounds. Such studies are crucial for developing new materials and understanding chemical interactions at the molecular level (Sundaraganesan et al., 2008).
Electrocatalytic Applications
In electrochemistry, 2,5-Dibromo-6-methylpyridine is used in the electrocatalytic carboxylation process. This process is significant in developing eco-friendly and efficient chemical reactions, particularly in the context of reducing reliance on harmful solvents and promoting sustainable chemistry practices (Feng et al., 2010).
Lithiation Processes
The selective monolithiation of 2,5-dibromopyridine is another key application. This process is important in organic synthesis, where the control of reaction sites on a molecule is crucial for creating desired compounds (Wang et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is a biochemical reagent used in life science research
Mode of Action
It’s known that it can be used to synthesize other compounds , suggesting it may interact with its targets through chemical reactions. More research is required to elucidate the precise interactions and resulting changes.
Result of Action
As a biochemical reagent, it’s used in the synthesis of other compounds , which suggests it may have a role in facilitating certain chemical reactions. More research is needed to describe the specific molecular and cellular effects.
Action Environment
The action of 2,5-Dibromo-6-methylpyridine can be influenced by various environmental factors. For instance, it should be used only in well-ventilated areas , indicating that air circulation might affect its stability or efficacy
Biochemical Analysis
Biochemical Properties
2,5-Dibromo-6-methylpyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to intracellular processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of its catalytic function.
Cellular Effects
The effects of 2,5-Dibromo-6-methylpyridine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α mitogen-activated protein kinase can lead to the modulation of pro-inflammatory cytokine release, impacting cellular responses to inflammation . Additionally, 2,5-Dibromo-6-methylpyridine can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 2,5-Dibromo-6-methylpyridine involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, its interaction with p38α mitogen-activated protein kinase involves binding to the adenosine triphosphate (ATP) binding site, thereby inhibiting the enzyme’s activity . This inhibition can result in downstream effects on gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dibromo-6-methylpyridine can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that 2,5-Dibromo-6-methylpyridine can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the long-term impact of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 2,5-Dibromo-6-methylpyridine vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 2,5-Dibromo-6-methylpyridine can exhibit toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
2,5-Dibromo-6-methylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, its interaction with p38α mitogen-activated protein kinase can affect the metabolism of pro-inflammatory cytokines, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2,5-Dibromo-6-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 2,5-Dibromo-6-methylpyridine within cells are critical for its activity and function.
Subcellular Localization
The subcellular localization of 2,5-Dibromo-6-methylpyridine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2,5-Dibromo-6-methylpyridine within subcellular compartments can influence its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
3,6-dibromo-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHKRHGVKYVGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376598 | |
Record name | 2,5-DIBROMO-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-65-8 | |
Record name | 2,5-DIBROMO-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dibromo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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